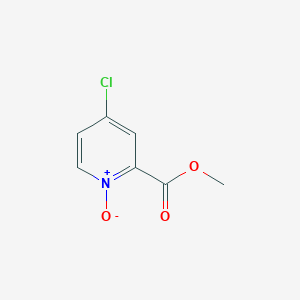
2-Methyl-4-(3-thienyl)pyridine
Descripción general
Descripción
2-Methyl-4-(3-thienyl)pyridine is a chemical compound with the molecular formula C10H9NS . It has a molecular weight of 175.25 . The compound is used in various applications due to its unique properties .
Synthesis Analysis
The synthesis of substituted pyridines, such as 2-Methyl-4-(3-thienyl)pyridine, involves the remodeling of (Aza)indole/Benzofuran skeletons . This process involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The InChI code for 2-Methyl-4-(3-thienyl)pyridine is 1S/C10H9NS/c1-8-6-9 (2-4-11-8)10-3-5-12-7-10/h2-7H,1H3 . This code provides a standard way to encode the molecular structure using text.Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Activities
Compounds with structures similar to thiazoles, which are closely related to thiophene-containing compounds like 2-Methyl-4-(3-thienyl)pyridine , have been shown to possess significant analgesic and anti-inflammatory activities .
Synthesis of Pyridine Derivatives
Pyridine derivatives, which include the pyridine moiety present in 2-Methyl-4-(3-thienyl)pyridine , are synthesized through various methods, including nucleophilic attacks and condensation reactions that could potentially be applied to synthesize derivatives of your compound of interest .
Methodology in Organic Synthesis
The synthetic methodology involving thiophene derivatives includes reactions with anions derived from pyridine compounds. This suggests potential synthetic routes for 2-Methyl-4-(3-thienyl)pyridine and its analogs .
Anti-inflammatory Agents Development
Research developments in pyrimidines, which share a heterocyclic aromatic structure with pyridines, indicate potential guidelines for developing new analogs with enhanced anti-inflammatory activities. This could be extrapolated to the development of 2-Methyl-4-(3-thienyl)pyridine derivatives .
Analeptic Activity
Triazolopyridines, which are structurally related to pyridines, have been reported to possess analeptic activity. This suggests a possible application for 2-Methyl-4-(3-thienyl)pyridine in analeptic drugs .
Synthons for Preparation of Heterocyclic Compounds
Thiophene derivatives are used as synthons for preparing various heterocyclic compounds, including pyrimidines and pyridines. This indicates a research application for 2-Methyl-4-(3-thienyl)pyridine as a synthon in heterocyclic synthesis .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Thiophene-based analogs, which include 2-methyl-4-(3-thienyl)pyridine, have been studied extensively for their potential biological activities . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Propiedades
IUPAC Name |
2-methyl-4-thiophen-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-6-9(2-4-11-8)10-3-5-12-7-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGUFRGVBBFNRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(3-thienyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1391824.png)
![5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1391825.png)
![1-isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391827.png)

![1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1391829.png)
![2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1391830.png)
![(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid](/img/structure/B1391832.png)